molecular formula C31H22O B8511882 1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one CAS No. 582323-25-9

1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one

Cat. No. B8511882
M. Wt: 410.5 g/mol
InChI Key: UYAGHKHIJFSGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635741B2

Procedure details

In a 250 ml flask was placed 18.4 grams (0.05 mole) of 1,3-bis-(4-bromophenylphenyl)-2-propanone, 24 grams (0.24 mole) of triethylamine, 12 grams (0.12 mole) of phenylacetylene, and 60 milliliters of N,N-dimethylformamide. The reaction mixture was purged with nitrogen for 15 minutes then 0.60 gram (0.0023 mole) of triphenylphosphine and 0.08 gram (0.00036 mole) of palladium acetate were added. After heating the reaction mixture at 80° C. under a nitrogen atmosphere for 20 hours, the flask was allowed to cool to room temperature, then water (200 milliliters) and toluene (200 milliliters) were added. The resulting organic layer was washed with 10% aqueous HCl, water and saturated aqueous NaCl then dried over anhydrous Na2SO4. The pure product (14.5 grams) was obtained upon removal of the toluene and recrystallization from toluene/hexanes in 71% isolated yield.
Name
1,3-bis-(4-bromophenylphenyl)-2-propanone
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
0.08 g
Type
catalyst
Reaction Step Five
Quantity
0.6 g
Type
catalyst
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C=CC([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][C:15](=[O:30])[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2C2C=CC(Br)=CC=2)=CC=1.[CH2:31](N(CC)CC)C.[C:38]1([C:44]#[CH:45])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.CN(C)C=O.[C:51]1([CH3:57])[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[C:38]1([C:44]#[C:45][C:20]2[CH:19]=[CH:18][C:17]([CH2:16][C:15](=[O:30])[CH2:14][C:9]3[CH:10]=[CH:11][C:12]([C:31]#[C:57][C:51]4[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=4)=[CH:13][CH:8]=3)=[CH:22][CH:21]=2)[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1 |f:5.6.7|

Inputs

Step One
Name
1,3-bis-(4-bromophenylphenyl)-2-propanone
Quantity
18.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)CC(CC1=C(C=CC=C1)C1=CC=C(C=C1)Br)=O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0.08 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.6 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml flask was placed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
The resulting organic layer was washed with 10% aqueous HCl, water and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous Na2SO4

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)CC(CC1=CC=C(C=C1)C#CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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